molecular formula C10H6F2N2O B13689100 2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13689100
M. Wt: 208.16 g/mol
InChI Key: WPUXVMRKSOMPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a difluorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step synthetic routes. One common method includes the reaction of 2,5-difluorobenzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6F2N2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

WPUXVMRKSOMPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.